N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex tricyclic carboxamide derivative with a fused heterocyclic core, featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold. Its structure includes a 3,4-dimethoxyphenethyl group attached to the nitrogen at position 7, a 3-ethoxypropyl substituent, and a methyl group at position 11.
Properties
Molecular Formula |
C28H33N5O5 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H33N5O5/c1-5-38-15-7-14-32-24(29)20(17-21-26(32)31-25-18(2)8-6-13-33(25)28(21)35)27(34)30-12-11-19-9-10-22(36-3)23(16-19)37-4/h6,8-10,13,16-17,29H,5,7,11-12,14-15H2,1-4H3,(H,30,34) |
InChI Key |
NUCSPEAYODSWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common approach is the cyclization of N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulphinyl)acetamide, which undergoes double cyclization when heated with toluene-p-sulphonic acid . The resulting erythrinane derivative can be further modified through reduction with Raney nickel and thermolysis of the corresponding sulphoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide-pyridine to form ketones.
Reduction: Reduction with Raney nickel can convert certain functional groups into amides or alcohols.
Substitution: The presence of methoxy and ethoxy groups allows for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide-pyridine
Reducing Agents: Raney nickel
Acids: Toluene-p-sulphonic acid
Major Products
The major products formed from these reactions include erythrinane derivatives, amides, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiulcer activity.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antiulcer activity may involve modulation of gastric acid secretion and protection of the gastric mucosa .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (ChemBase ID: 196832). Key differences include:
- Substituent at position 7 : Ethoxypropyl (target compound) vs. methoxypropyl (analogue).
- Position 11 : Methyl group present in the target compound vs. unsubstituted in the analogue.
These modifications influence lipophilicity (logP), solubility, and steric interactions.
Methodological Considerations for Comparison
Compound similarity assessments often rely on Tanimoto coefficients or molecular fingerprinting . For the target compound and its analogues:
- 2D similarity : ~85–90% (based on scaffold overlap).
- 3D similarity : ~70–75% (divergence due to substituent stereoelectronic effects) .
Spectrofluorometry and tensiometry, as used for quaternary ammonium compounds (e.g., benzalkonium chloride), could theoretically apply to compare aggregation behavior (e.g., critical micelle concentration, CMC).
Research Findings and Implications
- Synthetic Challenges : The tricyclic core requires multistep synthesis, with yields highly dependent on substituent bulk. The ethoxypropyl group complicates purification due to increased hydrophobicity .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure and the presence of various functional groups. This compound has garnered attention for its potential biological activities, including anti-cancer properties and interactions with key biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a high degree of complexity with multiple functional groups that contribute to its biological activity. The presence of an imino group and a carboxamide suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Anti-Cancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-cancer activity. For instance:
- Molecular Docking Studies : Molecular docking analyses have shown that this compound can stably bind to target proteins involved in cancer progression, such as EGFR and IL6. This binding potentially inhibits pathways that promote tumor growth and metastasis .
- Cell Viability Assays : In vitro studies using cell lines such as MGC-803 (gastric cancer cells) demonstrated that the compound significantly reduces cell viability at concentrations ranging from 75 to 300 μg/mL. The calculated cell survival rates indicate a dose-dependent response to treatment .
The mechanism by which this compound exerts its biological effects primarily involves:
- Target Protein Interaction : The compound interacts with specific enzymes or receptors, modulating their activity.
- Inhibition of Signaling Pathways : By binding to these targets, the compound may inhibit downstream signaling pathways essential for cancer cell proliferation and survival.
Study 1: Gastric Cancer Treatment
A study explored the efficacy of this compound in inhibiting gastric cancer cell lines. The results showed:
- Concentration Range : Effective inhibition was observed at concentrations between 75 μg/mL and 300 μg/mL.
- Mechanism : The compound was found to induce apoptosis in cancer cells through caspase activation pathways.
Study 2: Molecular Docking Analysis
Another research focused on the molecular docking capabilities of this compound:
- Binding Affinity : High binding affinity was noted for several cancer-related proteins.
- Predictive Modeling : Computational models predicted that the compound could disrupt critical protein-protein interactions necessary for tumor growth.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.51 g/mol |
| LogP | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Biological Activity | Observed Effect |
|---|---|
| Inhibition of MGC-803 Cells | Significant reduction in viability at 75–300 μg/mL |
| Binding to EGFR | Strong affinity noted |
| Induction of Apoptosis | Confirmed via caspase assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
